molecular formula C19H22N2O3 B12852310 Methyl L-phenylalanyl-D-phenylalaninate

Methyl L-phenylalanyl-D-phenylalaninate

Cat. No.: B12852310
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-DLBZAZTESA-N
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Description

Methyl L-phenylalanyl-D-phenylalaninate is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of both L- and D- forms of phenylalanine, which are enantiomers, meaning they are mirror images of each other. The compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-phenylalanyl-D-phenylalaninate typically involves the esterification of phenylalanine derivatives. One common method is the reaction of L-phenylalanine methyl ester with D-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl L-phenylalanyl-D-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)

Major Products Formed:

    Oxidation: Phenylalanine oxides

    Reduction: Phenylalanine amines or alcohols

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

Methyl L-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl L-phenylalanyl-D-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include enzymatic reactions where the compound is either incorporated into or modifies the structure of proteins and peptides.

Comparison with Similar Compounds

Methyl L-phenylalanyl-D-phenylalaninate can be compared with other phenylalanine derivatives such as:

  • Methyl L-phenylalaninate
  • D-phenylalanine methyl ester
  • N-methyl-L-phenylalanine

Uniqueness: The uniqueness of this compound lies in its dual enantiomeric structure, which can provide distinct biochemical properties and interactions compared to its single-enantiomer counterparts. This duality can enhance its utility in various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m0/s1

InChI Key

FBKRSZZALAQRNH-DLBZAZTESA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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